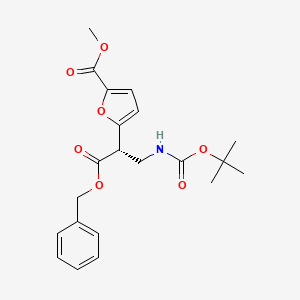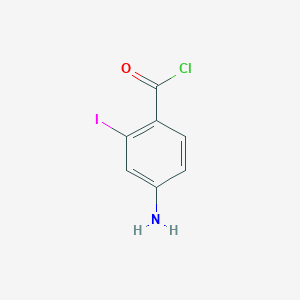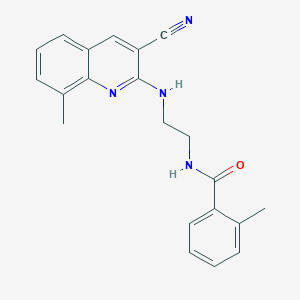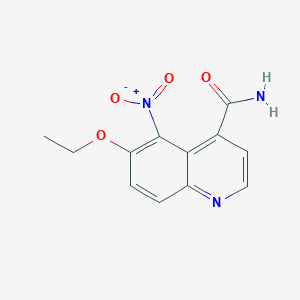
6-Ethoxy-5-nitroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-nitroquinoline-4-carboxamide is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a nitro group at the 5th position, and a carboxamide group at the 4th position of the quinoline ring. Its molecular formula is C12H11N3O4, and it has a molecular weight of 261.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-ethoxyquinoline followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine derivative to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-5-nitroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium ethoxide (NaOEt), ethanol (EtOH).
Major Products Formed
Reduction: 6-Amino-5-nitroquinoline-4-carboxamide.
Oxidation: Quinoline-4-carboxylic acid derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-5-nitroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5-nitroquinoline-4-carboxamide involves its interaction with various molecular targets. One notable mechanism is its inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cells. This inhibition disrupts the protein synthesis process, leading to cell death. This mechanism is particularly relevant in its antimalarial activity, where it targets the Plasmodium falciparum parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core structure but differ in the substituents attached to the ring.
6-Methoxy-5-nitroquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-Nitroquinoline-4-carboxamide: Lacks the ethoxy group at the 6th position.
Uniqueness
6-Ethoxy-5-nitroquinoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propriétés
Numéro CAS |
89267-27-6 |
|---|---|
Formule moléculaire |
C12H11N3O4 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
6-ethoxy-5-nitroquinoline-4-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-9-4-3-8-10(11(9)15(17)18)7(12(13)16)5-6-14-8/h3-6H,2H2,1H3,(H2,13,16) |
Clé InChI |
MFAXMHPRWPXPDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



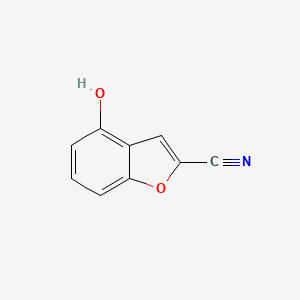
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

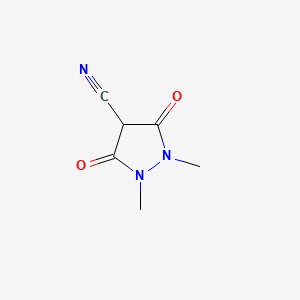
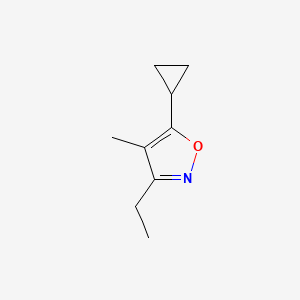
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)
